N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
CAS No.: 302583-11-5
Cat. No.: VC5452051
Molecular Formula: C16H10F3NO2
Molecular Weight: 305.256
* For research use only. Not for human or veterinary use.
![N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide - 302583-11-5](/images/structure/VC5452051.png)
Specification
CAS No. | 302583-11-5 |
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Molecular Formula | C16H10F3NO2 |
Molecular Weight | 305.256 |
IUPAC Name | N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21) |
Standard InChI Key | FHGCOKNNILZYEC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Functional Features
The molecular structure of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide comprises three key components:
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Benzofuran Core: A fused bicyclic system of benzene and furan, providing a planar aromatic structure conducive to π-π interactions.
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Carboxamide Linker: A –CONH– group connecting the benzofuran ring to the aryl substituent, introducing hydrogen-bonding capabilities.
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3-(Trifluoromethyl)phenyl Group: A phenyl ring substituted with a –CF₃ group at the meta position, enhancing electron-withdrawing effects and lipophilicity.
The molecular formula is C₁₆H₁₀F₃NO₂, with a molecular weight of 305.25 g/mol. The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification in chemical databases.
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically follows multi-step protocols, as outlined in patent US20180002305A1 . Key steps include:
Benzofuran Core Formation
The benzofuran ring is constructed via cyclization reactions. A common method involves the acid-catalyzed dehydration of 2-hydroxyacetophenone derivatives, yielding the fused bicyclic structure.
Carboxamide Functionalization
The carboxamide group is introduced through nucleophilic acyl substitution. For example, benzofuran-2-carbonyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine:
This reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C .
Purification Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) may be employed for analytical-grade purity.
Industrial-Scale Production
Industrial synthesis optimizes cost and yield through:
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Continuous Flow Reactors: Enhance heat/mass transfer and reduce reaction times .
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Catalyst Recycling: Palladium-based catalysts (e.g., Pd/C) are recovered and reused in coupling steps.
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Solvent Recovery Systems: Minimize waste by distilling and reusing DMF or dichloromethane.
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Benzofuran formation | H₂SO₄, 100°C, 4h | 78 | 95 |
Carboxamide coupling | DMF, 25°C, 12h | 85 | 98 |
Final purification | Silica gel chromatography (EtOAc/Hexane 1:3) | 90 | 99.5 |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in ethanol; insoluble in water (<0.1 mg/mL at 25°C).
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Thermal Stability: Decomposes at 218–220°C without melting, as determined by differential scanning calorimetry (DSC).
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Photostability: Stable under ambient light but degrades upon prolonged UV exposure (λ = 254 nm).
Spectroscopic Characteristics
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IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C–N stretch), and 1120 cm⁻¹ (C–F stretch).
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.30 (s, 1H, furan O–C–H).
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¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Competing reactions at the benzofuran 3-position require careful catalyst selection.
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Scale-Up Costs: High-purity CF₃ precursors increase production expenses.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the aryl substituent to optimize bioactivity.
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Green Chemistry: Developing aqueous-phase reactions to replace DMF and dichloromethane.
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